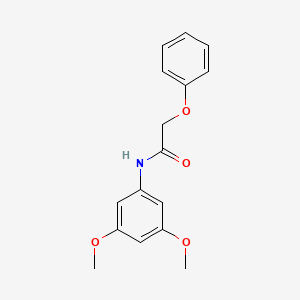![molecular formula C14H21NO3 B5761584 4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
4-[2-(3-ethoxyphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMD-386088 and has a molecular formula of C16H23NO3. In
科学的研究の応用
4-[2-(3-ethoxyphenoxy)ethyl]morpholine has shown potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. This compound has been reported to have a high affinity for the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, depression, and schizophrenia. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a tool compound to study the role of dopamine D3 receptors in these disorders.
In cancer research, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Therefore, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine can be used as a potential lead compound for the development of anticancer drugs.
作用機序
The mechanism of action of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves its interaction with the dopamine D3 receptor. This compound has been reported to act as a partial agonist of the dopamine D3 receptor, which results in the modulation of dopamine signaling in the brain. The activation of dopamine D3 receptors has been shown to regulate various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. The activation of dopamine D3 receptors has been shown to modulate the release of dopamine in the brain, which results in the regulation of various physiological processes such as reward, motivation, and cognition.
実験室実験の利点と制限
One of the advantages of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. This compound has also been reported to have good solubility in various solvents, which makes it easy to use in different experimental setups.
However, one of the limitations of using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on 4-[2-(3-ethoxyphenoxy)ethyl]morpholine. One of the areas of research is the development of more potent and selective compounds that can target the dopamine D3 receptor. Another area of research is the investigation of the role of dopamine D3 receptors in various neurological and psychiatric disorders using 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a tool compound. Additionally, the potential use of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine as a lead compound for the development of anticancer drugs can be explored further.
Conclusion
In conclusion, 4-[2-(3-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has shown significant potential in various scientific fields, including neuroscience and cancer research. This compound has a high affinity for the dopamine D3 receptor, which allows for the selective modulation of dopamine signaling. The biochemical and physiological effects of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine are primarily mediated by its interaction with the dopamine D3 receptor. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can further explore its potential applications.
合成法
The synthesis of 4-[2-(3-ethoxyphenoxy)ethyl]morpholine involves the reaction of 3-ethoxyphenol with 2-(chloromethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
特性
IUPAC Name |
4-[2-(3-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-4-3-5-14(12-13)18-11-8-15-6-9-16-10-7-15/h3-5,12H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJUGQCWMLJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7014091 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
